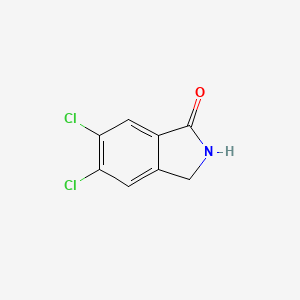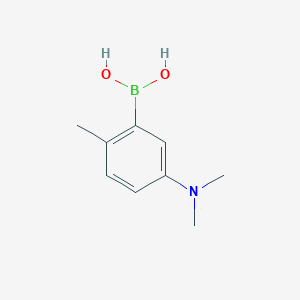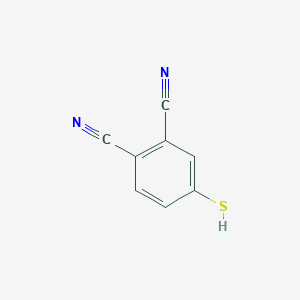
N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
Descripción general
Descripción
N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide is an organic compound characterized by its unique structure, which includes an imidazole ring and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.
Attachment of the Benzamide Group: The imidazole derivative is then reacted with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the 2-Ethylhexyl Group: The final step involves the alkylation of the nitrogen atom on the imidazole ring with 2-ethylhexyl bromide under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzamide group, potentially yielding amines or other reduced derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic effect. This may include the inhibition of cell proliferation in cancer or the disruption of microbial cell walls in infections.
Comparación Con Compuestos Similares
N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide can be compared with other similar compounds:
Similar Compounds: Other benzamide derivatives, imidazole-containing compounds, and sulfanylidene derivatives.
Uniqueness: The combination of the 2-ethylhexyl group, the imidazole ring, and the benzamide moiety gives this compound unique properties, such as enhanced lipophilicity and specific binding affinities.
Comparison: Compared to other benzamide derivatives, this compound may exhibit different solubility, stability, and biological activity profiles, making it a valuable candidate for specific applications.
Propiedades
IUPAC Name |
N-(2-ethylhexyl)-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-3-5-6-14(4-2)13-20-17(22)15-7-9-16(10-8-15)21-12-11-19-18(21)23/h7-12,14H,3-6,13H2,1-2H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDFLVWBUJRASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)N2C=CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558017 | |
| Record name | N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111203-86-2 | |
| Record name | N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-](/img/structure/B3345766.png)




![1,6-Dihydropyrrolo[3,2-c]carbazole](/img/structure/B3345803.png)

![1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole](/img/structure/B3345825.png)


